BBO-8520

KRAS G12C inhibitor ON/OFF dual inhibitor covalent inhibitor

First-generation KRAS G12C inhibitors (e.g., sotorasib, adagrasib) exclusively target the inactive GDP-bound (OFF) state, leaving the oncogenic GTP-bound (ON) state unchecked-a limitation directly linked to clinical adaptive resistance. BBO-8520 solves this by covalently inhibiting both ON and OFF states via the Switch-II/Helix3 pocket. • Dual-state coverage: 40-55× greater cellular potency vs. OFF-only inhibitors in NCI-H358 cells; >10-fold improvement in pERK inhibition. • Drives tumor regression in sotorasib-resistant xenograft models. • Phase 1 trial (NCT06343402) evaluating combination with pembrolizumab in KRAS G12C-mutant NSCLC.

Molecular Formula C35H33F6N7O2S
Molecular Weight 729.7 g/mol
Cat. No. B15135437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBBO-8520
Molecular FormulaC35H33F6N7O2S
Molecular Weight729.7 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)C(F)(F)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)F)OCC67CCCN6CC(C7)F
InChIInChI=1S/C35H33F6N7O2S/c1-4-25(49)47-13-18(3)48(14-17(47)2)32-21-10-23(35(39,40)41)27(20-6-7-24(37)30-26(20)22(12-42)31(43)51-30)28(38)29(21)44-33(45-32)50-16-34-8-5-9-46(34)15-19(36)11-34/h4,6-7,10,17-19H,1,5,8-9,11,13-16,43H2,2-3H3/t17-,18+,19-,34+/m1/s1
InChIKeyRIVFEDYNLHJKEZ-VHJOERAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BBO-8520 (2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile): A First-in-Class Dual-State KRAS G12C Inhibitor


BBO-8520 is a first-in-class, orally bioavailable, covalent small-molecule inhibitor of the KRAS G12C oncoprotein. It is structurally defined by a cyano-amino benzothiophene substitution at the quinazoline 7-position, which enables its unique binding to the Switch-II/Helix3 pocket of KRAS G12C [1]. Unlike first-generation KRAS G12C inhibitors, BBO-8520 directly and covalently inhibits both the inactive GDP-bound (OFF) state and the active GTP-bound (ON) state of KRAS G12C [2]. The compound is currently under evaluation in Phase 1 clinical trials (NCT06343402) for patients with advanced KRAS G12C-mutant non-small cell lung cancer (NSCLC) [3].

BBO-8520 Procurement: Why Sotorasib and Adagrasib Are Not Equivalent Substitutes


First-generation KRAS G12C inhibitors such as sotorasib (AMG-510) and adagrasib (MRTX-849) are exclusively GDP-bound (OFF) state inhibitors. They provide no direct target coverage of the active, GTP-bound (ON) form of KRAS G12C, which is the primary oncogenic driver due to its insensitivity to GAP-mediated hydrolysis [1]. This mechanistic limitation has been directly linked to adaptive resistance in the clinic, characterized by increased KRAS G12C (ON) expression and activity [2]. Consequently, substituting BBO-8520 with an (OFF)-only inhibitor is not scientifically equivalent and would result in fundamentally different target engagement profiles, as quantified in the evidence below. BBO-8520's dual-state mechanism directly addresses this gap by providing optimal target coverage, including in growth factor-activated states where sotorasib and adagrasib demonstrate little measurable activity [3].

BBO-8520 Quantitative Differentiation: Evidence for Scientific Procurement Decisions


BBO-8520 Uniquely Inhibits Active (ON) KRAS G12C: Sotorasib and Adagrasib Show Zero Activity

In a direct head-to-head comparison, BBO-8520 exhibited a kinact/Ki of 20,000 M−1s−1 against GTP-bound (ON) KRAS G12C. In contrast, both sotorasib and adagrasib showed no measurable activity against the (ON) conformation of the protein [1]. This represents a fundamental difference in mechanism and target coverage.

KRAS G12C inhibitor ON/OFF dual inhibitor covalent inhibitor

Superior Potency Against Inactive (OFF) KRAS G12C: BBO-8520 is 15- to 250-Fold More Potent than Sotorasib and Adagrasib

BBO-8520 is not only unique for its (ON)-state activity but also demonstrates significantly greater potency against the GDP-bound (OFF) state. Its kinact/Ki for GDP-bound (OFF) KRAS G12C was measured at 2,743,000 M−1s−1, which is approximately 15-fold greater than adagrasib (180,000 M−1s−1) and 250-fold greater than sotorasib (11,000 M−1s−1) [1].

KRAS G12C inhibitor potency comparison biochemical assay

Enhanced Cellular Potency: BBO-8520 is 40- to 55-Fold More Potent than Comparators in NCI-H358 Cells

In the heterozygous KRAS G12C mutant NSCLC cell line NCI-H358, BBO-8520 demonstrated a cellular kinact/Ki of 43,000 M−1s−1. This represents a 40-fold increase in potency over adagrasib (1,064 M−1s−1) and a 55-fold increase over sotorasib (776 M−1s−1) [1].

KRAS G12C cellular potency NCI-H358 cell line

BBO-8520 is Over 10-Fold More Potent in Inhibiting Downstream pERK Signaling

When measuring inhibition of pERK, a key downstream effector of KRAS signaling, BBO-8520 achieved single-digit nanomolar IC50 values. This activity was quantified as more than 10-fold better than that of sotorasib and adagrasib [1]. Furthermore, in time-course experiments, rapid and sustained pERK inhibition was observed with BBO-8520, an effect not replicated by sotorasib or adagrasib, even at 5-fold higher concentrations (100 nmol/L) [1].

KRAS G12C MAPK pathway pERK inhibition

BBO-8520 Maintains Potency in Growth Factor-Activated States Where Comparators Lose Activity

A key mechanism of adaptive resistance to first-generation inhibitors involves receptor tyrosine kinase (RTK) activation and increased KRAS G12C (ON) signaling. In NCI-H358 cells stimulated with EGF, measurement of pERK inhibition showed that BBO-8520 retained its potency, whereas both sotorasib and adagrasib displayed a large loss of potency [1]. This demonstrates BBO-8520's unique ability to inhibit KRAS signaling even under conditions that mimic the adaptive resistance environment.

KRAS G12C adaptive resistance EGF stimulation

In Vivo Efficacy: BBO-8520 Drives Tumor Regression in Sotorasib-Resistant Xenograft Models

In vivo, BBO-8520 was evaluated in a xenograft model with acquired resistance to sotorasib. While sotorasib treatment resulted in tumor progression, BBO-8520 administration (oral, 10 mg/kg/d) led to durable tumor regression [1]. This provides preclinical proof-of-concept that BBO-8520 can overcome resistance to first-generation (OFF)-only inhibitors.

KRAS G12C xenograft model acquired resistance

BBO-8520: Optimal Research and Industrial Application Scenarios


Investigating Resistance to First-Generation KRAS G12C Inhibitors

BBO-8520 is the optimal tool compound for preclinical studies examining mechanisms of adaptive and acquired resistance to (OFF)-only KRAS G12C inhibitors like sotorasib and adagrasib. Evidence shows BBO-8520 maintains potent signaling inhibition in growth factor-activated states [1] and drives tumor regression in sotorasib-resistant xenograft models [1], making it uniquely suited for this research application.

Achieving Maximal KRAS G12C Target Coverage in Cellular and In Vivo Assays

For experiments requiring complete and optimal coverage of the KRAS G12C protein, including both its inactive (OFF) and active (ON) states, BBO-8520 is the only compound that provides this dual-state inhibition. Its superior biochemical and cellular potency (40- to 55-fold greater than comparators in NCI-H358 cells) [1] and >10-fold improvement in pERK inhibition [1] ensure robust target engagement and downstream signaling suppression.

Evaluating Combination Therapies with Immune Checkpoint Inhibitors

Given BBO-8520's ongoing Phase 1 clinical evaluation in combination with pembrolizumab (NCT06343402) [1], procurement is highly relevant for translational and preclinical research exploring synergistic combinations of KRAS G12C inhibition with anti-PD-1 immunotherapy. This scenario is particularly pertinent for NSCLC models where KRAS G12C mutations co-occur with immune-evasive tumor microenvironments.

Structural Biology Studies of ON-State KRAS G12C Binding

BBO-8520's ability to covalently bind and lock the active (ON) state of KRAS G12C in a defined Switch-II/Helix3 pocket conformation [1] makes it a valuable tool for structural and biophysical studies. It enables the capture and characterization of the active, GTP-bound KRAS G12C conformation, an application for which sotorasib and adagrasib are ineffective due to their exclusive (OFF)-state binding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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